molecular formula C11H13NO B8067695 3-Ethenyl-N-ethylbenzamide

3-Ethenyl-N-ethylbenzamide

Cat. No.: B8067695
M. Wt: 175.23 g/mol
InChI Key: VTRZDAAETDKCLO-UHFFFAOYSA-N
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Description

3-Ethenyl-N-ethylbenzamide is an organic compound belonging to the amide class It is characterized by the presence of an ethenyl group attached to the benzene ring and an ethyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-N-ethylbenzamide typically involves the reaction of 3-ethenylbenzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows: [ \text{3-Ethenylbenzoic acid} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. The reaction mixture, consisting of 3-ethenylbenzoic acid and ethylamine, is passed through the reactor at a controlled flow rate and temperature. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding ethylbenzamide by hydrogenation of the ethenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethylbenzamide.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Ethenyl-N-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its reactive ethenyl group.

Mechanism of Action

The mechanism of action of 3-Ethenyl-N-ethylbenzamide involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, making it useful in material science. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    3-Amino-N-ethylbenzamide: Similar structure but with an amino group instead of an ethenyl group.

    N-Ethylbenzamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    3-Methyl-N-ethylbenzamide: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.

Uniqueness: 3-Ethenyl-N-ethylbenzamide is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of polymers and other materials, as well as in the development of new chemical and biological applications.

Properties

IUPAC Name

3-ethenyl-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-9-6-5-7-10(8-9)11(13)12-4-2/h3,5-8H,1,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRZDAAETDKCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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